

An In-Depth Technical Guide to trans-Barthrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **trans-Barthrin**, a synthetic pyrethroid insecticide. While specific data for the trans-isomer is limited, this document compiles available information on Barthrin and leverages established knowledge of the broader pyrethroid class to offer insights into its chemical properties, synthesis, mechanism of action, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of insecticides and related neurotoxic compounds.

Chemical Identity and Properties

trans-Barthrin is the common name for the trans-isomer of 6-chloropiperonyl chrysanthemate. Barthrin itself is a mixture of cis and trans isomers.

Table 1: Chemical Identification of Barthrin and trans-Barthrin

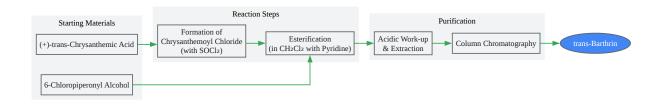
Identifier	Barthrin (Isomeric Mixture)	trans-Barthrin
IUPAC Name	(6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[1]	(6-chloro-1,3-benzodioxol-5-yl)methyl (1R,3R)-rel-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
CAS Number	70-43-9[1]	40642-48-6
Molecular Formula	C18H21ClO4[1]	C18H21ClO4
Molecular Weight	336.81 g/mol	336.81 g/mol

Table 2: Physicochemical Properties of Pyrethroids (General)

While specific data for **trans-Barthrin** is not readily available, the general physicochemical properties of pyrethroids are summarized below.

Property	General Value/Characteristic
Physical State	Viscous liquids or crystalline solids
Solubility in Water	Low[2]
Solubility in Organic Solvents	Generally high
Vapor Pressure	Low[2]
Octanol-Water Partition Coefficient (Kow)	High[2]

Synthesis


The synthesis of **trans-Barthrin**, like other pyrethroids, involves the esterification of a chrysanthemic acid derivative with an appropriate alcohol.[3][4] The key precursors are (+)-trans-chrysanthemic acid and 6-chloropiperonyl alcohol.

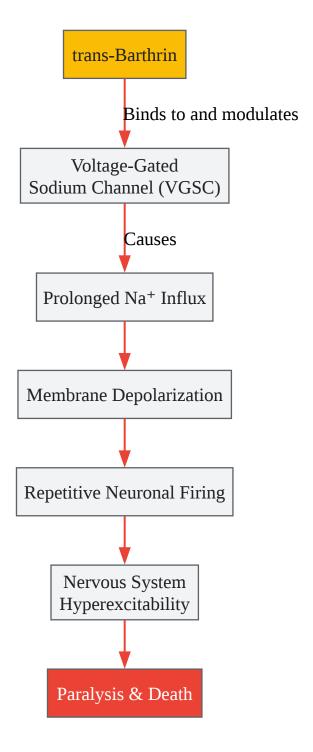
A general synthetic approach involves the conversion of chrysanthemic acid to its more reactive acid chloride, which is then reacted with the alcohol in the presence of a base to facilitate the esterification.[3]

Experimental Protocol: Generalized Synthesis of a Chrysanthemic Acid Ester

- Preparation of Chrysanthemoyl Chloride: (+)-trans-Chrysanthemic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), typically with gentle heating (e.g., 50-60 °C).[3] The excess thionyl chloride is subsequently removed under reduced pressure to yield the crude chrysanthemoyl chloride.[3]
- Esterification: The chrysanthemoyl chloride, dissolved in an inert solvent like dichloromethane (CH₂Cl₂), is added dropwise to a solution of 6-chloropiperonyl alcohol in the same solvent containing a base, such as pyridine, to neutralize the HCl byproduct.[3] The reaction is typically carried out at room temperature.
- Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., 1.5 N HCl) and partitioned with water.[3] The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.[3] The crude product can then be purified by column chromatography on silica gel.[3]

Click to download full resolution via product page

Caption: Generalized synthetic workflow for trans-Barthrin.


Mechanism of Action: Neurotoxicity

The primary mechanism of action of pyrethroid insecticides, including **trans-Barthrin**, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in the

nervous systems of insects.[5][6] This interaction leads to hyperexcitability of the nervous system, paralysis, and ultimately death of the insect.

Pyrethroids bind to the VGSCs and modify their gating properties, causing a prolongation of the sodium current during nerve impulse transmission.[7] This results in repetitive nerve discharges and membrane depolarization.

Click to download full resolution via product page

Caption: Signaling pathway of pyrethroid neurotoxicity.

Metabolism

Specific metabolism studies on **trans-Barthrin** are not widely available. However, the metabolism of other pyrethroids, such as permethrin, has been studied and can serve as a predictive model. The primary metabolic pathways for pyrethroids involve ester hydrolysis and oxidation.[6][8]

For trans-Barthrin, the likely metabolic cascade would be:

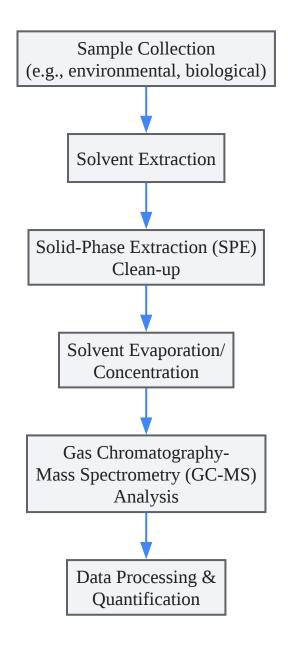
- Ester Hydrolysis: Cleavage of the ester bond to yield 6-chloropiperonyl alcohol and (+)-transchrysanthemic acid. Studies on permethrin indicate that the trans-isomer is more readily hydrolyzed than the cis-isomer.[8]
- Oxidation: The resulting alcohol and acid moieties can undergo further oxidation, catalyzed by cytochrome P450 enzymes, to more polar compounds that can be more easily excreted.
 [8] For instance, 6-chloropiperonyl alcohol could be oxidized to the corresponding aldehyde and then to a carboxylic acid.

Analytical Methods

The analysis of pyrethroids in various matrices, including environmental and biological samples, is typically performed using chromatographic techniques.

Experimental Protocol: Generalized GC-MS Analysis of Pyrethroids

- Sample Preparation:
 - Extraction: The sample (e.g., soil, water, tissue) is extracted with an organic solvent or a
 mixture of solvents. For solid samples, techniques like microwave-assisted extraction may
 be employed.
 - Clean-up: The extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractants.


Foundational & Exploratory

- Concentration: The cleaned-up extract is concentrated to a smaller volume.
- GC-MS Analysis:
 - Injection: An aliquot of the concentrated extract is injected into the gas chromatograph.
 - Separation: The components of the sample are separated on a capillary column (e.g., DB-5ms).
 - Detection: The separated components are detected by a mass spectrometer, which provides both qualitative and quantitative information.
- Data Analysis: The concentration of the analyte is determined by comparing its response to that of an analytical standard.[9][10]

Click to download full resolution via product page

Caption: Generalized workflow for pyrethroid analysis.

Toxicological Profile

Pyrethroids generally exhibit selective toxicity, being more toxic to insects than to mammals.[3] However, at high doses, they can be neurotoxic to mammals.[5][8][11] The acute toxicity of pyrethroids can vary between isomers, with cis-isomers often being more potent than transisomers in mammals.[2]

Symptoms of acute pyrethroid poisoning in mammals can include tremors, salivation, and changes in motor activity.[12]

Conclusion

trans-Barthrin is a synthetic pyrethroid insecticide whose properties and biological activities are largely inferred from the broader class of pyrethroids. Its primary mode of action is the disruption of voltage-gated sodium channels in insect nerves. While specific experimental data on **trans-Barthrin** is scarce, this guide provides a framework for understanding its chemistry, synthesis, and biological effects based on established principles of pyrethroid science. Further research is warranted to fully characterize the specific properties and toxicological profile of this individual isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. The neurotoxicity of organochlorine and pyrethroid pesticides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. researchgate.net [researchgate.net]

- 12. Pyrethrin and Pyrethroid Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to trans-Barthrin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191968#trans-barthrin-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com